molecular formula C22H18ClF3N2O4S B3670973 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B3670973
M. Wt: 498.9 g/mol
InChI Key: UWZAYADMCSYTSK-UHFFFAOYSA-N
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Description

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and trifluoromethylphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfonamides, and acetylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)acetamide
  • N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide
  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-32-17-10-12-18(13-11-17)33(30,31)28(16-8-6-15(23)7-9-16)14-21(29)27-20-5-3-2-4-19(20)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZAYADMCSYTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

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